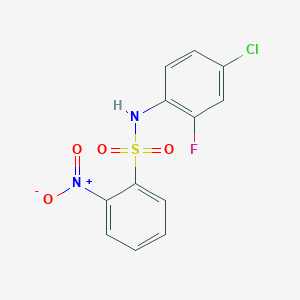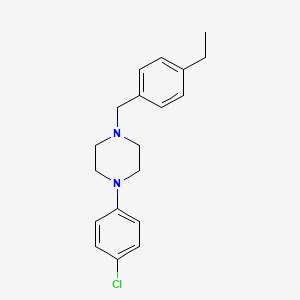![molecular formula C17H19NO5S B5730010 methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5730010.png)
methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate, also known as DMDBMT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
作用機序
Methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of enzymes involved in inflammation and cancer cell growth. methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate also has antioxidant properties that protect cells from damage caused by free radicals. In addition, methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells, which may contribute to its anti-inflammatory and anti-cancer properties. methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has also been shown to have neuroprotective effects, which may contribute to its potential use in treating neurodegenerative diseases.
実験室実験の利点と制限
Methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent therapeutic properties. However, methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate also has some limitations. It is not very water-soluble, which may limit its use in certain experiments. In addition, further studies are needed to fully understand its safety profile and potential side effects.
将来の方向性
There are several future directions for research on methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate. One area of interest is its potential use in treating neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action in the brain and its potential therapeutic effects. Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to fully understand its safety profile and potential side effects in humans.
Conclusion:
In conclusion, methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties, and has shown promise in treating various diseases. Further studies are needed to fully understand its mechanism of action and potential uses in combination with other drugs. However, methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has several advantages for use in lab experiments and is a promising area of research for the future.
合成法
Methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate can be synthesized through a multi-step process involving the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to produce 3,5-dimethoxybenzoyl chloride. The resulting compound is then reacted with 2-amino-4,5-dimethylthiophene to produce methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate.
科学的研究の応用
Methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has been studied for its potential therapeutic properties in various fields of research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-9-10(2)24-16(14(9)17(20)23-5)18-15(19)11-6-12(21-3)8-13(7-11)22-4/h6-8H,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFBEYHIYCLSKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,5-dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-methoxy-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5729951.png)
![{4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5729955.png)
![N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5729965.png)
![2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide](/img/structure/B5729970.png)




![N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5730035.png)